tert-Butyl (2S,4R)-2,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate
Overview
Description
tert-Butyl (2S,4R)-2,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by its pyrrolidine ring, which is substituted with hydroxymethyl groups at the 2 and 4 positions, and a tert-butyl ester group at the 1 position. The stereochemistry of the compound is defined by the (2S,4R) configuration, indicating the specific three-dimensional arrangement of the substituents around the pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2S,4R)-2,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of Hydroxymethyl Groups: The hydroxymethyl groups can be introduced through a hydroxymethylation reaction, which involves the addition of formaldehyde to the pyrrolidine ring.
Esterification: The tert-butyl ester group can be introduced through an esterification reaction, typically involving the reaction of the pyrrolidine derivative with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2S,4R)-2,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and Dess-Martin periodinane.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
tert-Butyl (2S,4R)-2,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a chiral building block in the synthesis of complex molecules, including pharmaceuticals and natural products.
Biology: It is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl (2S,4R)-2,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (2S,4S)-tert-butyl 2,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate
- (2R,4R)-tert-butyl 2,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate
- (2R,4S)-tert-butyl 2,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate
Uniqueness
tert-Butyl (2S,4R)-2,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This stereochemistry allows for selective interactions with chiral targets, making it valuable in applications where enantioselectivity is crucial.
Properties
IUPAC Name |
tert-butyl (2S,4R)-2,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-5-8(6-13)4-9(12)7-14/h8-9,13-14H,4-7H2,1-3H3/t8-,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJEVPMAGBRSSAM-BDAKNGLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20578857 | |
Record name | tert-Butyl (2S,4R)-2,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20578857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
212266-75-6 | |
Record name | tert-Butyl (2S,4R)-2,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20578857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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